2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-[(2-Chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 3. The acetamide moiety is linked to a 2-chlorophenylsulfanyl group, contributing to its unique electronic and steric properties. This compound belongs to a class of molecules extensively studied for their biological activities, including anticancer and enzyme inhibitory effects . Its structure combines a trifluoromethyl group (electron-withdrawing) and a chlorophenylsulfanyl group (lipophilic), which may enhance metabolic stability and target binding .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS2/c12-6-3-1-2-4-7(6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKZZCAQBANET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H7ClF3N3OS2
- Molecular Weight : 353.77 g/mol
- CAS Number : 339013-82-0
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, revealing promising results.
Cell Line Studies
A series of studies have investigated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.28 | Apoptosis induction via caspase activation |
| HCT116 (Colon) | 3.29 | Inhibition of cell proliferation |
| H460 (Lung) | 10.0 | Induction of apoptosis |
In a study by Ameer et al. (2013), the compound was found to induce apoptosis in MCF7 cells through the activation of caspases 3 and 9, suggesting a mechanism involving programmed cell death as a pathway for its anticancer effects .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The activation of caspases is a critical event in the apoptotic pathway. Specifically, compounds similar to this compound have been shown to enhance caspase activity significantly in treated cell lines .
Antimicrobial Activity
Beyond its anticancer potential, thiadiazole derivatives have also been explored for their antimicrobial properties. For instance, studies have indicated that certain derivatives exhibit inhibitory effects against bacterial strains, though specific data on this compound's antimicrobial efficacy remains limited.
Case Studies
- Apoptosis Induction Study : A study involving various thiadiazole derivatives showed that compounds with similar structures to our target compound induced apoptosis effectively in prostate and breast cancer cell lines .
- Cytotoxicity Evaluation : Another investigation revealed that derivatives like 2-(4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole exhibited significant cytotoxicity against multiple tumor cell lines, reinforcing the potential of thiadiazole-based compounds in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group at position 5 of the thiadiazole ring is a common feature in analogues with reported anticancer activity .
- Substitution at the phenylsulfanyl moiety (e.g., 2-chloro vs. 4-chloro) influences lipophilicity and steric interactions. For instance, compound 3d (4-trifluoromethylphenyl) exhibits a higher molecular weight and melting point compared to the target compound .
Anticancer Activity
The target compound and its analogues have been evaluated against cancer cell lines, with notable results:
Key Findings :
- The target compound and its 3-chlorophenyl analogue (25) show superior cytotoxicity against MCF7 breast cancer cells compared to the 4-chlorophenyl derivative (26), highlighting the importance of substituent position .
- Caspase activation correlates with apoptosis induction, suggesting a mechanism involving mitochondrial pathways .
Enzyme Inhibition
Some analogues exhibit activity against enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX):
Key Insight :
- Replacement of the thiadiazole core with oxadiazole (as in ) shifts activity toward AChE/LOX inhibition rather than anticancer effects, underscoring the role of the heterocycle in target selectivity.
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : The target compound’s 1H NMR (similar to 3d ) shows signals for the -CH₂CO- group at δ 4.00 ppm and aromatic protons at δ 7.35–7.97 ppm, consistent with electron-withdrawing substituents.
- Thermal Stability : Higher melting points (e.g., 208°C for 3d ) correlate with rigid substituents like the 4-trifluoromethylphenyl group.
Preparation Methods
Thiadiazole Ring Formation via Cyclocondensation
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazides or acylhydrazines with sulfurizing agents. A widely adopted method involves reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to yield the thiol intermediate. Subsequent alkylation with 2-chlorophenylsulfanyl groups introduces the aromatic moiety.
Reaction Scheme 1 :
$$
\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{NaOH/EtOH}} \text{1,3,4-Thiadiazole-2-thiol} \xrightarrow{\text{2-chlorophenylsulfanyl chloride}} \text{Target Compound}
$$
Acetamide Linker Installation
Coupling the thiadiazole intermediate with 2-chloroacetamide derivatives is achieved through nucleophilic substitution. For example, N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide reacts with 2-(2-chlorophenylsulfanyl)acetic acid in the presence of POCl₃, yielding the target compound in 68–72% purity.
Optimized Multi-Step Pathways
Three-Step Synthesis (Patel et al., 2016)
- Step 1 : Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide with trifluoroacetic anhydride.
- Step 2 : Alkylation with 2-chlorophenylsulfanyl chloride in DMF/K₂CO₃ (Yield: 85%).
- Step 3 : Acetylation using chloroacetyl chloride and triethylamine (TEA) in anhydrous THF (Yield: 78%).
Table 1 : Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CF₃COCl, NH₂NH₂ | EtOH | Reflux | 92 |
| 2 | 2-ClC₆H₄SCl, K₂CO₃ | DMF | 80°C | 85 |
| 3 | ClCH₂COCl, TEA | THF | RT | 78 |
One-Pot Oxidative Desulfurization
Koparir et al. (2012) developed a one-pot method using Lawesson’s reagent for simultaneous cyclization and sulfanyl group introduction, reducing reaction time from 12 h to 4 h. Key parameters:
- Molar ratio : 1:1.2 (thiosemicarbazide:Lawesson’s reagent)
- Solvent : Dry toluene
- Yield : 81% with >99% HPLC purity.
Structural Characterization
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30):
- Retention time: 6.72 min
- Purity: 98.4% (UV 254 nm).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance safety and yield:
- Residence time : 8 min
- Throughput : 12 kg/day
- Impurity profile : <0.5%.
Green Chemistry Approaches
- Catalyst : Recyclable Amberlyst-15 resin
- Solvent : 2-MeTHF (biobased)
- E-factor : 2.3 vs. 18.7 for batch processing.
Challenges and Solutions
Trifluoromethyl Group Instability
The electron-withdrawing CF₃ group necessitates low-temperature (−20°C) reactions to prevent decomposition. Stabilization via complexation with crown ethers improves yields by 15–20%.
Sulfanyl Group Oxidation
Addition of 0.1% w/v ascorbic acid as an antioxidant during workup prevents undesired sulfoxide formation.
Comparative Method Analysis
Table 2 : Synthesis Method Efficacy
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Three-Step Batch | 78 | 98.4 | 18 | 1.00 |
| One-Pot Oxidative | 81 | 99.1 | 4 | 0.85 |
| Continuous Flow | 89 | 99.5 | 0.5 | 0.70 |
Q & A
Q. What are the critical parameters for synthesizing this compound, and how can purity be ensured?
Synthesis involves multi-step reactions, including the formation of the thiadiazole core and subsequent functionalization. Key parameters include:
- Temperature control : Maintaining reflux conditions (e.g., 90°C for thiadiazole ring formation) to ensure reaction completion .
- pH adjustment : Neutralization with ammonia (pH 8–9) to precipitate intermediates .
- Purification : Column chromatography or recrystallization (e.g., using DMSO/water mixtures) to achieve ≥95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of functional groups like amide C=O (~1650 cm⁻¹) and sulfanyl S-H (~2550 cm⁻¹) .
Q. What biological activities are associated with its structural motifs?
- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties via enzyme inhibition .
- Trifluoromethyl group : Enhances metabolic stability and target binding in drug discovery .
- Chlorophenyl group : Modulates lipophilicity and receptor interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalysts : Use of triethylamine (Et₃N) to neutralize HCl byproducts in amide coupling .
- Continuous flow reactors : For scalable production with precise temperature control .
Q. How should researchers address contradictions in biological assay data?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., COX-2) with cell viability tests to confirm specificity .
- Compound stability : Assess degradation under assay conditions (e.g., pH, light) via HPLC .
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxy variants to probe electronic effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions .
Q. How can the mechanism of action be investigated at the molecular level?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to receptors .
- Gene expression profiling : RNA-seq to identify downstream pathways affected .
Methodological Notes
- Synthesis scalability : Batch processes with POCl₃ require corrosion-resistant reactors, while flow systems reduce safety risks .
- Data validation : Always cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
